3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the sulfonyl and acetylamino groups. The final step involves coupling the thiazole derivative with the benzamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl and acetylamino groups contribute to the compound’s binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Ixabepilone: Features a thiazole moiety and is used in cancer treatment.
Uniqueness
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12(23)20-14-5-7-16(8-6-14)28(25,26)22-15-4-2-3-13(11-15)17(24)21-18-19-9-10-27-18/h2-11,22H,1H3,(H,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPZPYOONBRADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367267 |
Source
|
Record name | STK156324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5971-01-7 |
Source
|
Record name | STK156324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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